

AR-102's impact on lysosomal function in neurons

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Impact of AR-102 on Lysosomal Function in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-102 is an investigational, orally bioavailable, and brain-penetrant PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively eliminate Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] Elevated LRRK2 activity is a key genetic and sporadic driver of Parkinson's disease and other neurodegenerative disorders, where it is strongly implicated in the disruption of neuronal lysosomal function.[6][7] By degrading the LRRK2 protein, AR-102 aims to restore normal lysosomal homeostasis, a critical cellular process for clearing aggregated proteins and damaged organelles, which is often impaired in neurodegeneration. This technical guide synthesizes the available preclinical and clinical data on AR-102, focusing on its mechanism of action and its direct and downstream effects on the neuronal lysosomal system.

Introduction to LRRK2 and Lysosomal Dysfunction in Neurons

Neurons are particularly vulnerable to lysosomal dysfunction due to their post-mitotic nature, high metabolic demand, and the need to manage protein turnover throughout their extensive



axonal and dendritic networks. The lysosome is the primary catabolic organelle responsible for degrading and recycling cellular waste through processes like autophagy.[8]

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity that functions as a critical node in intracellular signaling, particularly in membrane and vesicle trafficking.[9][10] Hyperactivity of LRRK2, often caused by pathogenic mutations (e.g., G2019S), is a central factor in Parkinson's disease pathogenesis.[11] This hyperactivity disrupts the delicate balance of the endolysosomal pathway by:

- Altering Lysosomal pH and Enzyme Activity: Pathogenic LRRK2 can lead to a less acidic lysosomal environment, impairing the function of pH-dependent hydrolytic enzymes like cathepsins.[4][12]
- Impairing Vesicle Trafficking: LRRK2 phosphorylates Rab GTPases, key regulators of vesicle movement. Aberrant phosphorylation disrupts the trafficking of vesicles to and from the lysosome.[2][6][13]
- Disrupting Autophagy: LRRK2 activity can repress autophagy, the process of delivering cellular waste to the lysosome for degradation.[12][14]

AR-102 is a PROTAC degrader that marks the LRRK2 protein for ubiquitination and subsequent destruction by the proteasome. Unlike kinase inhibitors that only block one function of LRRK2, **AR-102** removes the entire protein, thereby ablating both its enzymatic and scaffolding functions.[7] This complete removal is hypothesized to restore normal lysosomal function and mitigate neurodegeneration.

AR-102 Mechanism of Action and Pharmacodynamics

AR-102 is a bifunctional small molecule consisting of a ligand that binds to LRRK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of LRRK2, targeting it for degradation.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the currently available quantitative data on the pharmacodynamic effects of **AR-102**.



Table 1: LRRK2 Protein Reduction in Human Clinical Trials

| Population | Intervention | Tissue/Flui d | Analyte | Result | Citation(s) |
|-------------------------|-------------------------------------|--|------------------|----------------------|-------------|
| Healthy Volunteers | Repeated daily doses (≥20 mg) | Peripheral Blood Mononuclear Cells (PBMCs) | LRRK2 Protein | >90% reduction | [7] |
| Healthy Volunteers | Repeated daily doses (≥20 mg) | Cerebrospina I Fluid (CSF) | LRRK2 Protein | >50% reduction | [7] |
| Parkinson's Patients | Single dose (50 mg) | PBMCs | LRRK2 Protein | 86% median reduction | [15] |
| Parkinson's Patients | Single dose (200 mg) | PBMCs | LRRK2 Protein | 97% median reduction | [15] |

Table 2: LRRK2 Protein Reduction in Preclinical Studies

| Model | Intervention | Tissue/Flui d | Analyte | Result | Citation(s) |
|-----------------------|----------------------------|-----------------------|------------------|-------------------|-------------|
| Non-Human Primates | Oral administratio n | Deep-Brain Regions | LRRK2 Protein | ~90% reduction | [16] |

Table 3: Modulation of Downstream Lysosomal Pathway Biomarkers



| Population | Intervention | Tissue/Flui d | Analyte | Result | Citation(s) |
|-----------------------|------------------------------------|---------------------|---|-------------------------|-------------|
| Healthy Volunteers | Repeated daily doses | Plasma | Phospho- Rab10T73 | Decreased | [7][17] |
| Healthy Volunteers | Repeated daily doses | Urine | Bis(monoacyl glycerol)phos phate (BMP) | Decreased | [7][17] |
| Healthy Volunteers | 80 mg once daily for 14 days | CSF (Proteomics) | Glycoprotein Non- Metastatic Melanoma B (GPNMB) | Significant decrease | [15][17] |
| Healthy Volunteers | 80 mg once daily for 14 days | CSF (Proteomics) | CD68 (Microglial Marker) | Significant decrease | [17] |

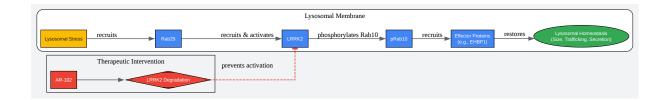
LRRK2 Signaling Pathways and the Impact of AR-102

AR-102-mediated degradation of LRRK2 is expected to restore normal lysosomal function by intervening in key signaling pathways.

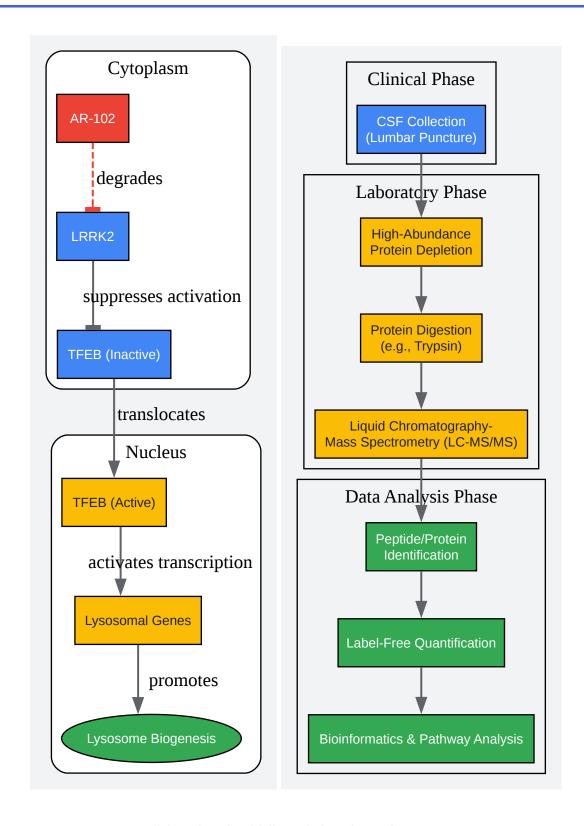
The Rab GTPase Phosphorylation Cascade

Under conditions of lysosomal stress, the protein Rab29 recruits LRRK2 to the lysosomal membrane. This colocalization activates LRRK2's kinase function, leading to the phosphorylation of its downstream substrates, primarily Rab8a and Rab10. Phosphorylated Rab proteins then recruit effector proteins that are crucial for maintaining lysosomal homeostasis, including the regulation of lysosomal size, trafficking, and exocytosis. Pathogenic LRRK2 hyperactivity leads to an overabundance of phosphorylated Rab proteins, disrupting these processes. By degrading LRRK2, **AR-102** breaks this pathological chain of events.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. LRRK2 and the Endolysosomal System in Parkinson's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LRRK2 and its substrate Rab GTPases are sequentially targeted onto stressed lysosomes and maintain their homeostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | "LRRK2: Autophagy and Lysosomal Activity" [frontiersin.org]
- 5. LRRK2 suppresses lysosome degradative activity in macrophages and microglia through MiT-TFE transcription factor inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the Impact of LRRK2 Mutation on Lysosomal Function in Macrophages | Parkinson's Disease [michaeljfox.org]
- 9. researchgate.net [researchgate.net]
- 10. LRRK2 and membrane trafficking: nexus of Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons PMC [pmc.ncbi.nlm.nih.gov]
- 12. "LRRK2: Autophagy and Lysosomal Activity" PMC [pmc.ncbi.nlm.nih.gov]
- 13. LRRK2 and its substrate Rab GTPases are sequentially targeted onto stressed lysosomes and maintain their homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating Signaling Pathway Dysfunction Linked to LRRK2 | Parkinson's Disease [michaelifox.org]
- 15. Dysregulation of lysosomal morphology by pathogenic LRRK2 is corrected by TPC2 inhibition PMC [pmc.ncbi.nlm.nih.gov]



- 16. pnas.org [pnas.org]
- 17. Mutations in LRRK2 linked to Parkinson disease sequester Rab8a to damaged lysosomes and regulate transferrin-mediated iron uptake in microglia | PLOS Biology [journals.plos.org]
- To cite this document: BenchChem. [AR-102's impact on lysosomal function in neurons].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1192136#ar-102-s-impact-on-lysosomal-function-in-neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com